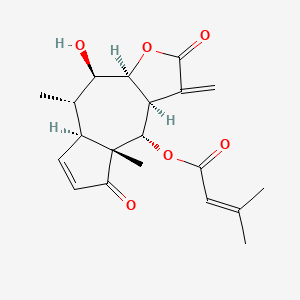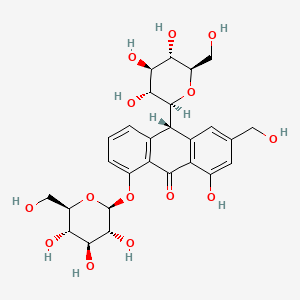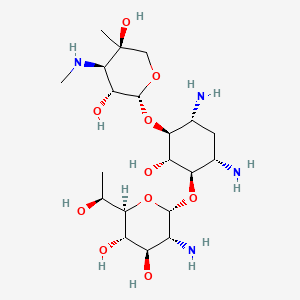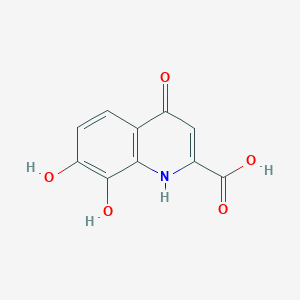
2-Hydroxycarpipramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid is a complex organic compound with a unique structure that includes a dibenzoazepine core and a bipiperidine moiety
Preparation Methods
The synthesis of 1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid involves multiple steps, starting with the preparation of the dibenzoazepine core. The dibenzoazepine core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The bipiperidine moiety is then introduced through a coupling reaction, followed by the addition of the carboximidic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential use in treating neurological disorders.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares the dibenzoazepine core but lacks the bipiperidine and carboximidic acid groups, resulting in different chemical and biological properties.
Iminodibenzyl: Another compound with a dibenzoazepine core, used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of 1’-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4’-bipiperidine]-4’-carboximidic acid lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
97716-11-5 |
|---|---|
Molecular Formula |
C28H38N4O2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-[3-(3-hydroxy-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C28H38N4O2/c29-27(34)28(31-16-4-1-5-17-31)13-19-30(20-14-28)15-6-18-32-25-8-3-2-7-22(25)9-10-23-21-24(33)11-12-26(23)32/h2-3,7-8,11-12,21,33H,1,4-6,9-10,13-20H2,(H2,29,34) |
InChI Key |
UISLUYZZBAWGAN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=C(CCC5=CC=CC=C53)C=C(C=C4)O)C(=O)N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=C(CCC5=CC=CC=C53)C=C(C=C4)O)C(=O)N |
Synonyms |
2-hydroxycarpipramine RP 46238 RP-46238 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B1195525.png)




![2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol](/img/structure/B1195535.png)

